1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one is a compound belonging to the pyrrolidinone family, which is characterized by a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a butyl-substituted ketone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as microwave-assisted organic synthesis (MAOS), which enhances the efficiency and yield of the reaction. This method allows for the rapid heating of the reaction mixture, leading to shorter reaction times and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of benzyl-substituted ketones or aldehydes.
Reduction: Formation of hydroxyl-substituted pyrrolidinones.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The hydroxyl and benzyl groups play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog with a similar lactam ring structure but lacking the benzyl and butyl substitutions.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different reactivity and biological activity.
Uniqueness: 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both benzyl and butyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
647826-92-4 |
---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-benzyl-5-butyl-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-10-15(18)11-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,18H,2-3,9-12H2,1H3 |
InChI Key |
XMQHJUHDINRKMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(=O)N1CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.